molecular formula C19H15NO5 B2519247 2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile CAS No. 637751-48-5

2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

Cat. No. B2519247
CAS RN: 637751-48-5
M. Wt: 337.331
InChI Key: UMFCBUVXJDMYME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols and reacted with trimethylsilyl cyanide under basic conditions to produce 2-(2-hydroxyphenyl)acetonitriles . Another synthesis method includes the Bischler-Napieralski method for the closure of corresponding amides to produce dihydroisoquinolinyl acetonitriles . These methods suggest that the synthesis of "2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile" could potentially involve similar cyclization reactions or the use of o-quinone methides.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic data and, in some cases, X-ray crystallography . The structure of "2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile" would likely be determined using similar analytical techniques to ensure the correct formation of the compound and to confirm its molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile reacting with alpha-oxohydrazonoyl halides to form aryldiazenylpyrroloisoquinoline derivatives . Additionally, reactions with hydrazines and other dinitrogen nucleophiles have been studied, leading to the formation of biologically active heterocycles . These studies indicate that "2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile" could also participate in various chemical reactions to form new compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile" are not directly reported, related compounds have been synthesized and characterized to determine their properties. For example, 4-phenyl-3-oxobutanenitrile derivatives have been used as starting materials for the synthesis of heterocycles , and ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate has shown antitumor activity . These findings suggest that the compound may also have unique physical and chemical properties that could be explored for biological applications.

Scientific Research Applications

Material Science and Photophysics

Studies on compounds with complex structures involving oxyacetonitrile groups have demonstrated applications in the development of novel materials with specific optical properties. For instance, the investigation into the structural and optical properties of 4H-pyrano [3, 2-c] quinoline derivatives thin films reveals the potential of these compounds in the creation of materials with unique light absorption and emission characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016). Such materials could find applications in photovoltaic cells, optoelectronic devices, and sensors.

Biochemical Applications

The development of novel fluorescence probes capable of detecting reactive oxygen species highlights the application of oxyacetonitrile derivatives in biochemical and medical research (Setsukinai et al., 2003). These probes are invaluable tools for studying cellular processes, oxidative stress, and the role of reactive oxygen species in disease mechanisms.

Organic Chemistry and Catalysis

Research into molybdenum(VI) complexes with thiazole-hydrazone ligand presents the catalytic applications of such compounds in olefin oxidation, an essential reaction in organic synthesis (Ghorbanloo, Bikas, & Małecki, 2016). This indicates the potential of 2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile in serving as a precursor or a ligand in catalytic systems, possibly enhancing the efficiency or selectivity of chemical transformations.

Environmental and Analytical Chemistry

The separation and characterization of nonylphenol ethoxylates using high-performance liquid chromatography, as described in the research, point towards the analytical applications of oxyacetonitrile derivatives in environmental science (Sun et al., 1996). Such compounds could be used in the development of new analytical methods for detecting and quantifying pollutants and other environmentally relevant substances.

properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-2-22-15-5-3-4-6-16(15)25-18-12-24-17-11-13(23-10-9-20)7-8-14(17)19(18)21/h3-8,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCBUVXJDMYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

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